molecular formula C15H20O2 B14607276 Ethanone, 2-cyclohexyl-1-(4-methoxyphenyl)- CAS No. 58987-23-8

Ethanone, 2-cyclohexyl-1-(4-methoxyphenyl)-

Cat. No.: B14607276
CAS No.: 58987-23-8
M. Wt: 232.32 g/mol
InChI Key: QJHFHVQBQQQXRE-UHFFFAOYSA-N
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Description

Ethanone, 2-cyclohexyl-1-(4-methoxyphenyl)- is an organic compound characterized by its unique structure, which includes a cyclohexyl group and a methoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-cyclohexyl-1-(4-methoxyphenyl)- typically involves the reaction of cyclohexyl ketone with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The process may also involve the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-cyclohexyl-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethanone, 2-cyclohexyl-1-(4-methoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-cyclohexyl-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Acetophenone, 2’-hydroxy-4’-methoxy-
  • Paeonal
  • Paeonol
  • Peonol
  • Resacetophenone-4-methyl ether
  • 2-Hydroxy-4-methoxyacetophenone
  • 2’-Hydroxy-4’-methoxyacetophenone
  • 2-Hydroxy-6-methoxybenzaldehyde

Comparison: Ethanone, 2-cyclohexyl-1-(4-methoxyphenyl)- is unique due to the presence of both a cyclohexyl group and a methoxyphenyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

58987-23-8

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-cyclohexyl-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C15H20O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3

InChI Key

QJHFHVQBQQQXRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2CCCCC2

Origin of Product

United States

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